3-(4-chlorophenyl)-1-(4-nitrobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
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Overview
Description
3-(4-chlorophenyl)-1-(4-nitrobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a complex organic compound that belongs to the class of cyclopenta[4,5]thieno[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-(4-nitrobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and thiophene derivatives. The key steps in the synthesis may involve:
Cyclization Reactions: Formation of the cyclopenta[4,5]thieno[2,3-d]pyrimidine core through cyclization reactions.
Substitution Reactions: Introduction of the 4-chlorophenyl and 4-nitrobenzyl groups via nucleophilic substitution reactions.
Oxidation and Reduction: Specific oxidation and reduction steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(4-nitrobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halides (e.g., NaCl) or organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative.
Scientific Research Applications
3-(4-chlorophenyl)-1-(4-nitrobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications:
Medicinal Chemistry: Potential use as an antiproliferative agent against cancer cell lines.
Biological Studies: Investigation of its biological activity and mechanism of action in various cellular pathways.
Material Science: Use in the development of high-efficiency organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(4-nitrobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione involves interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to the inhibition of key enzymes or signaling pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzo[4,5]thieno[3,25,6]pyrido[4,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[4,5]thieno[2,3-b]pyridine Derivatives: Known for their use in OLEDs and other electronic applications.
Uniqueness
3-(4-chlorophenyl)-1-(4-nitrobenzyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione stands out due to its specific substitution pattern, which imparts unique electronic and biological properties. This makes it a valuable compound for both medicinal and material science research.
Properties
Molecular Formula |
C22H16ClN3O4S |
---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-9-[(4-nitrophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C22H16ClN3O4S/c23-14-6-10-15(11-7-14)25-20(27)19-17-2-1-3-18(17)31-21(19)24(22(25)28)12-13-4-8-16(9-5-13)26(29)30/h4-11H,1-3,12H2 |
InChI Key |
SGQKOPQCSBJNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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